1-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one
Description
1-[(1R,4R)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one (CAS: 1240782-81-3) is a bicyclic amine derivative featuring a norbornane-like 2,5-diazabicyclo[2.2.1]heptane core with an acetyl group at the 2-position. It is commercially available as a hydrochloride salt (AS150314), enhancing its solubility for biochemical applications . The compound’s stereochemistry (1R,4R) is critical for molecular interactions, as evidenced by its use in medicinal chemistry as a precursor or intermediate for bromodomain inhibitors like PFI-3 .
Properties
IUPAC Name |
1-(2,5-diazabicyclo[2.2.1]heptan-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-5(10)9-4-6-2-7(9)3-8-6/h6-8H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYKYZQDRKWIAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2CC1CN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one can be synthesized through several methods. One common approach involves the reaction of a suitable bicyclic precursor with ethyl acetoacetate and urea under specific conditions. The reaction typically requires a catalyst, such as a chiral diazabicyclic ligand, to ensure the desired stereochemistry is achieved .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions. This may include the use of high-pressure reactors and continuous flow systems to enhance yield and efficiency. The compound is then purified through crystallization or chromatography techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
1-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one has numerous applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, where it can act as an inhibitor or activator. The nitrogen atoms in the structure play a crucial role in forming hydrogen bonds and coordinating with metal ions, which are essential for its catalytic activity .
Comparison with Similar Compounds
PFI-3 (PF-06687252)
- Structure : (E)-1-(2-Hydroxyphenyl)-3-[(1R,4R)-5-(pyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]prop-2-en-1-one .
- Key Differences :
- PFI-3 incorporates a hydroxyphenyl group and a pyridyl-substituted diazabicycloheptane, enabling potent binding to bromodomains (BRG1/BRM) via hydrogen bonding and π-π interactions.
- Potency : IC₅₀ < 100 nM in vitro for BRG1 bromodomain inhibition, making it a selective probe for chromatin remodeling studies .
- Applications : Validated in cancer research (e.g., breast cancer proliferation inhibition) .
- Synthesis : Derived from the target compound via coupling with 2-hydroxyphenylprop-2-en-1-one and pyridyl substituents .
SH-X-34A
4-((1R,4R)-2,5-Diazabicyclo[2.2.1]heptan-2-yl)-1-(3-chlorobenzyl)-1H-pyrrolo[3,2-c]quinoline Hydrochloride
- Structure: Integrates a pyrrolo[3,2-c]quinoline moiety with a 3-chlorobenzyl group .
- Key Differences: Extended aromatic system (molecular weight: 425.36) confers serotonin receptor (5-HT₆R/5-HT₃R) antagonism and MAO-B reversibility. Physicochemical Properties: Melting point 178–180°C; distinct NMR profile (δ 8.52 ppm for quinoline protons) .
Thiourea Derivatives (Compounds 58–61)
- Structure : Camphor-derived thioureas with adamantyl or trifluoromethylphenyl groups .
- Key Differences :
Structural and Functional Analysis
Core Scaffold Modifications
| Compound | Substituents | Molecular Weight | Key Pharmacological Feature |
|---|---|---|---|
| Target Compound | Acetyl group | 188.23 (free base) | Precursor for bromodomain inhibitors |
| PFI-3 | 2-Hydroxyphenyl, pyridyl, enone | 363.40 | BRG1/BRM bromodomain inhibition |
| SH-X-34A | Chloroacetyl, propargyl-piperazine | 474.34 | Covalent protein interaction |
| Quinoline Derivative (Ev4) | Pyrrolo[3,2-c]quinoline, 3-chlorobenzyl | 425.36 | 5-HT₆R/5-HT₃R antagonism |
Biological Activity
1-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one, also known by its CAS number 1256238-99-9, is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and therapeutic potential of this compound based on diverse research findings.
The molecular formula of this compound is C7H12N2O with a molecular weight of 140.19 g/mol. The structure features a bicyclic framework that contributes to its biological activity.
Synthesis
The synthesis of this compound involves several steps including epimerization and lactamization processes. These reactions are critical for developing derivatives that may enhance biological activity and selectivity against various targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to the diazabicyclo[2.2.1]heptane framework:
- Cell Proliferation Assays : In vitro assays on various cancer cell lines (CaSki, MDA-MB-231, SK-Lu-1) demonstrated that certain derivatives exhibited significant antiproliferative effects. For instance, compound 9e , a derivative of the diazabicyclo structure, showed IC50 values of 28 µg/mL against CaSki cells and 18 µg/mL against MDA-MB-231 cells .
| Cell Line | IC50 (µg/mL) |
|---|---|
| CaSki | 28 |
| MDA-MB-231 | 18 |
| SK-Lu-1 | 20 |
These findings suggest a selective action against tumor cells without significant necrotic effects on normal lymphocytes.
The mechanism by which these compounds exert their effects includes apoptosis induction through caspase-dependent pathways. This selectivity for tumor cells over normal cells indicates a promising therapeutic profile for further development.
Case Studies
Several case studies have documented the efficacy of diazabicyclo derivatives in preclinical settings:
- Study on Compound 9e : This study evaluated the compound's ability to induce apoptosis in cervical and breast cancer cell lines while sparing normal lymphocytes from necrosis .
- In Silico ADME Predictions : Computational studies have shown favorable absorption, distribution, metabolism, and excretion (ADME) profiles for these compounds, suggesting their viability as drug candidates .
Future Directions
The ongoing research aims to explore further modifications of the diazabicyclo framework to enhance potency and selectivity against specific cancer types. The development of novel derivatives could lead to more effective antitumor agents.
Q & A
Q. What synthetic methodologies are optimized for synthesizing 1-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one, and how do reaction conditions influence stereochemical control?
- Methodological Answer : The synthesis often employs an epimerization-lactamization cascade starting from functionalized proline derivatives. Key steps include:
- Temperature control : Maintaining 0–5°C during lactamization prevents racemization .
- pH optimization : Neutral to slightly basic conditions (pH 7–8) enhance yield (up to 85%) by stabilizing intermediates .
- Resolving agents : Di--toluenesulfonic acid is used to isolate the (1R,4R) enantiomer with >99% enantiomeric excess .
Table 1 : Comparison of Synthesis Routes
| Method | Yield (%) | Purity (%) | Key Conditions | Reference |
|---|---|---|---|---|
| Epimerization-lactamization | 85 | 99 | 0°C, pH 7.5 | |
| Norbornene alkylation | 72 | 95 | THF, 60°C, 12h |
Q. Which analytical techniques are critical for characterizing the structural integrity of this bicyclic compound?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR confirm bicyclic geometry and ketone position. Key signals:
- -NMR: δ 4.2–4.8 ppm (bridged protons), δ 2.1–2.5 ppm (methylene adjacent to ketone) .
- -NMR: δ 208–210 ppm (ketone carbon) .
- Mass Spectrometry (HRMS) : Molecular ion [M+H] at m/z 196.12 validates molecular weight .
- X-ray Crystallography : Resolves stereochemistry (e.g., C–N bond angles: 109.5°) .
Advanced Research Questions
Q. How does this compound interact with chromatin remodeling targets like BRG1/BRM, and what assays validate its inhibitory potency?
- Methodological Answer : The compound is a BRG1 ATPase inhibitor (e.g., PFI-3 analog) targeting bromodomains. Validation methods include:
- Isothermal Titration Calorimetry (ITC) : Measures binding affinity (: <100 nM) .
- Cell proliferation assays : Reduces viability in breast cancer lines (IC: 1.2 µM in MDA-MB-231) via BRG1 suppression .
- Western blotting : Confirms downregulation of BRG1-dependent genes (e.g., MYC) .
Q. What structure-activity relationship (SAR) insights guide modifications to enhance target selectivity?
- Methodological Answer :
- Core modifications : Replacing the ketone with thiourea (e.g., compound 58) improves binding to protein cavities (ΔG: −9.8 kcal/mol) .
- Side-chain variations : Aryl groups at the 5-position increase lipophilicity (logP: 2.1 vs. 1.5 for parent compound) and blood-brain barrier penetration .
- Stereochemical impact : The (1R,4R) configuration shows 10× higher BRG1 affinity than (1S,4S) due to better hydrophobic pocket fit .
Q. How can computational modeling predict the compound’s pharmacokinetic and toxicity profiles?
- Methodological Answer :
- Docking simulations (AutoDock Vina) : Predict binding poses with BRG1 (PDB: 4QUT) .
- ADME prediction (SwissADME) :
- Moderate bioavailability (F: 65%) due to moderate solubility (LogS: −3.2).
- Low CYP3A4 inhibition risk (IC: >10 µM) .
Data Contradictions and Resolution
Q. How can researchers resolve discrepancies in reported biological activities across studies?
- Methodological Answer :
- Dose-response validation : Re-test conflicting IC values (e.g., 1.2 µM vs. 5.0 µM) using standardized assays (e.g., CellTiter-Glo) .
- Batch purity checks : HPLC analysis (≥98% purity) ensures activity differences are not due to impurities .
Tables for Key Findings
Table 2 : Biological Activity in Cancer Models
| Cell Line | Target | IC (µM) | Mechanism | Reference |
|---|---|---|---|---|
| MDA-MB-231 | BRG1 | 1.2 | MYC downregulation | |
| HeLa | BRM | 3.8 | Apoptosis induction |
Table 3 : Computational ADME Predictions
| Parameter | Value | Tool | Implication |
|---|---|---|---|
| LogP | 1.5 | SwissADME | Moderate lipophilicity |
| BBB permeability | Yes (CNS:2) | PreADMET | Potential CNS activity |
| CYP inhibition | Low | ADMET Lab | Reduced drug interactions |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
